3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine
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Overview
Description
Scientific Research Applications
Selective Synthesis of Heterocyclic Compounds
Researchers have developed methods for the selective synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones using ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate, which undergoes cyclocondensation with 1,3-dicarbonyl compounds. This process yields ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, further convertible to their 1-unsubstituted analogs, demonstrating the compound's utility in synthesizing complex heterocyclic frameworks (P. S. Lebedˈ et al., 2012).
Advancements in Pyrazolo[4,3-b]pyridine Derivatives
The synthesis of 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives has been achieved, with subsequent annulation of imidazole and pyrimidine rings. This method involves the reaction of 1-alkyl-N-Boc-5-formylpyrazol-4-amines with malononitrile and cyanoacetamide, leading to the formation of nitriles and amides, respectively. Such advancements underscore the versatility of pyrazole-5-amine derivatives in constructing pharmacologically relevant heterocycles (Georgiy G. Yakovenko et al., 2020).
Catalytic Applications
Research into the reactivity of 5-aminopyrazoles bearing a cyclopropyl group at the C3 position has shown promising results in palladium-catalyzed direct C4-arylation. This method allows for regioselective arylation of pyrazoles without decomposition of the cyclopropyl unit, demonstrating the compound's potential in catalysis and material science applications (A. Sidhom et al., 2018).
Green Synthesis Approaches
Efforts towards greener synthesis methods have led to the solvent-free synthesis of pyrano[2,3-c]-pyrazoles and pyrazolo[1,5-a]pyrimidines, illustrating the compound's role in environmentally friendly chemical processes. Such synthesis approaches contribute to the development of sustainable chemistry practices (H. Al-Matar et al., 2010).
Potential Antimicrobial Applications
Studies have also explored the antimicrobial potential of derivatives of 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine. For instance, a series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives exhibited significant antibacterial and antifungal activities, indicating the compound's utility in developing new antimicrobial agents (H. Raju et al., 2010).
Safety And Hazards
The safety information for “3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
5-cyclopropyl-2-ethylpyrazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-2-11-8(9)5-7(10-11)6-3-4-6/h5-6H,2-4,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOWQNCPKAFDCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2CC2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649475 |
Source
|
Record name | 3-Cyclopropyl-1-ethyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine | |
CAS RN |
1172505-99-5 |
Source
|
Record name | 3-Cyclopropyl-1-ethyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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